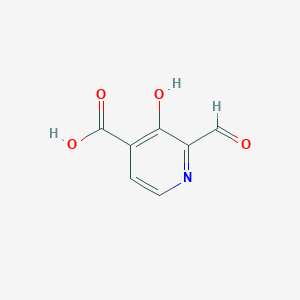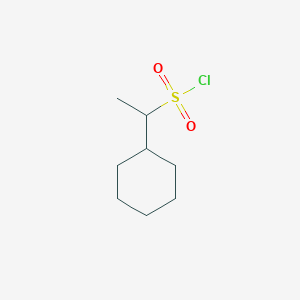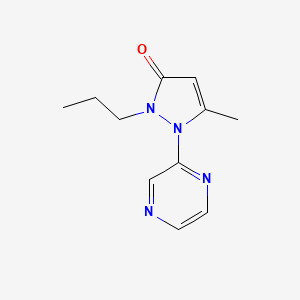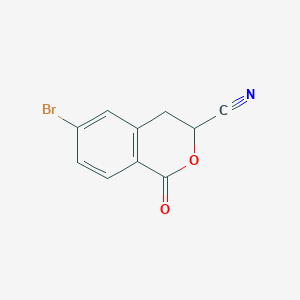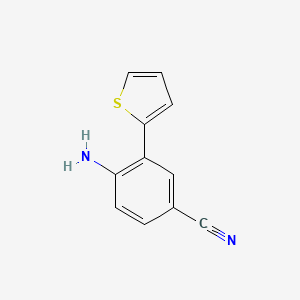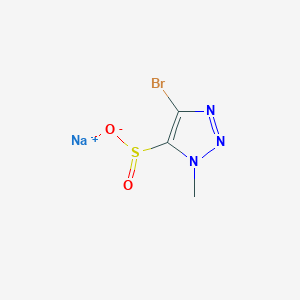
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a sulfinate group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the triazole ring. The resulting 4-bromo-1-methyl-1H-1,2,3-triazole is then reacted with a sulfinate source, such as sodium sulfinate, under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, controlled temperature, and pressure conditions, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The sulfinate group can undergo oxidation to form sulfonates or reduction to form sulfides.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with alkynes or azides to form larger heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Cycloaddition Reactions: Copper(I) catalysts and azides or alkynes are used under mild conditions.
Major Products
Substitution Reactions: Products include 4-substituted triazoles.
Oxidation Reactions: Products include sulfonates.
Reduction Reactions: Products include sulfides.
Cycloaddition Reactions: Products include larger heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate involves its interaction with specific molecular targets. The bromine atom and the sulfinate group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, allowing it to form covalent bonds with nucleophiles. Additionally, the triazole ring can participate in coordination with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazole: Lacks the sulfinate group, making it less reactive in certain chemical reactions.
1-Methyl-1H-1,2,3-triazole-5-sulfinate: Lacks the bromine atom, affecting its electrophilic properties.
4,5-Dibromo-1-methyl-1H-1,2,3-triazole: Contains an additional bromine atom, increasing its reactivity in substitution reactions.
Uniqueness
Sodium 4-bromo-1-methyl-1H-1,2,3-triazole-5-sulfinate is unique due to the presence of both the bromine atom and the sulfinate group. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical and biological applications. Its ability to undergo multiple types of reactions and its potential use in diverse fields highlight its significance in scientific research .
Eigenschaften
Molekularformel |
C3H3BrN3NaO2S |
|---|---|
Molekulargewicht |
248.04 g/mol |
IUPAC-Name |
sodium;5-bromo-3-methyltriazole-4-sulfinate |
InChI |
InChI=1S/C3H4BrN3O2S.Na/c1-7-3(10(8)9)2(4)5-6-7;/h1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
SUZVUWXLNLLZPA-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=C(N=N1)Br)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



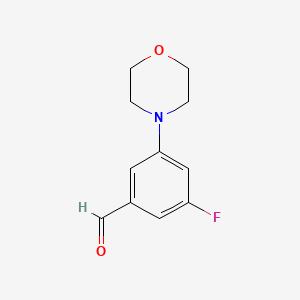
![Methyl 2-chloro-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate](/img/structure/B13226426.png)
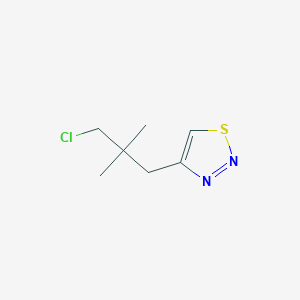

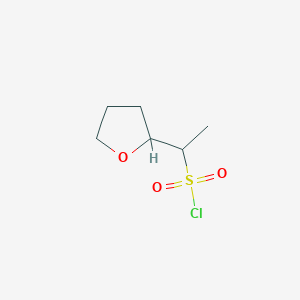
![3-[1-(4-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13226449.png)
![Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13226464.png)

